1-(4-Bromophenyl)propan-1-ol
Overview
Description
1-(4-Bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H11BrO. It is a brominated derivative of phenylpropanol, characterized by the presence of a bromine atom attached to the para position of the benzene ring. This compound is a versatile material used in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)propan-1-ol can be synthesized through several methods. One common method involves the reduction of 1-(4-bromophenyl)propan-1-one using sodium borohydride in methanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Another method involves the reaction of 4-bromobenzyl chloride with propanal in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, followed by reduction of the intermediate product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 1-(4-Bromophenyl)propan-1-one.
Reduction: this compound.
Substitution: 1-(4-Methoxyphenyl)propan-1-ol.
Scientific Research Applications
1-(4-Bromophenyl)propan-1-ol is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs with potential anticancer and antimicrobial properties.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound enhances its binding affinity to these targets, leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)propan-1-one: Similar in structure but differs in the oxidation state of the carbonyl group.
1-(4-Methoxyphenyl)propan-1-ol: Similar in structure but has a methoxy group instead of a bromine atom.
3-(4-Bromophenyl)propan-1-ol: Similar in structure but differs in the position of the hydroxyl group.
Uniqueness
1-(4-Bromophenyl)propan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research fields, including organic synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
1-(4-bromophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMFTKHAIDWIDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963293 | |
Record name | 1-(4-Bromophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-22-9 | |
Record name | 4-Bromo-α-ethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4489-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-alpha-ethylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Bromophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-α-ethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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